molecular formula C15H9BrClFN2 B2844869 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine CAS No. 338953-28-9

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine

Cat. No.: B2844869
CAS No.: 338953-28-9
M. Wt: 351.6
InChI Key: JAAYTTQHSRMILY-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the isoquinoline ring.

    Amination: Introduction of the amine group.

    Substitution: Introduction of the fluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Due to the presence of halogens, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the nitrogen or halogen atoms.

    Coupling Reactions: The fluorophenyl group can participate in various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles like hydroxide or amines.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products will depend on the specific reactions but could include various substituted isoquinolines or fluorophenyl derivatives.

Scientific Research Applications

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways due to its structural complexity.

    Medicine: Possible applications in drug development, particularly in designing molecules that interact with specific biological targets.

    Industry: Use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-8-chloro-4-phenyl-3-isoquinolinamine
  • 1-Bromo-8-chloro-4-(4-methylphenyl)-3-isoquinolinamine
  • 1-Bromo-8-chloro-4-(4-chlorophenyl)-3-isoquinolinamine

Uniqueness

The presence of the fluorophenyl group in 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-bromo-8-chloro-4-(4-fluorophenyl)isoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)17)12(15(19)20-14)8-4-6-9(18)7-5-8/h1-7H,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAYTTQHSRMILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=C2C3=CC=C(C=C3)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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